molecular formula C17H13BrN2O3 B2401915 N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide CAS No. 823823-55-8

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2401915
CAS No.: 823823-55-8
M. Wt: 373.206
InChI Key: WHTIWLXHQBMAPL-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound offered for research and development purposes. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, prized for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of a molecule . Compounds featuring the pyrrolidine core and bromophenyl groups are frequently investigated as key intermediates in organic synthesis and for their potential in pharmaceutical development. Research into analogous pyrrolidine and carboxamide-containing structures has shown that such compounds can exhibit significant biological activity, including antibacterial effects against drug-resistant bacterial strains . This specific molecule, with its distinct substitution pattern, may serve as a valuable building block for creating novel chemical entities or as a candidate for high-throughput screening in drug discovery campaigns. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-11-6-8-12(9-7-11)19-16(22)15-14(21)10-20(17(15)23)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTIWLXHQBMAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with a suitable carboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction :
N-(4-Bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamideH2O/H+or OH2,4-Dioxo-1-phenylpyrrolidine-3-carboxylic acid+4-Bromoaniline\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{2,4-Dioxo-1-phenylpyrrolidine-3-carboxylic acid} + \text{4-Bromoaniline}
This reaction is analogous to hydrolysis pathways observed for similar carboxamides (e.g., 7 in , 4a in ).

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromophenyl group participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, due to the electrophilic bromine substituent.

Example Reaction :
This compound+Arylboronic AcidPd(PPh3)4,BaseN-(4-Arylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide\text{this compound} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{N-(4-Arylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide}
This mirrors methodologies in and , where brominated intermediates undergo Suzuki coupling (e.g., compound 48 → 39f in ).

Table 1: Suzuki-Miyaura Coupling Conditions

Boronic AcidCatalystBaseYield (%)Source
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃72
4-NitrophenylPd(dppf)Cl₂K₂CO₃65

Reductive Amination

The ketone groups (2,4-dioxo) can be reduced to alcohols or amines. For instance, borane-mediated reduction converts ketones to secondary alcohols:
Reaction :
2,4-Dioxo-pyrrolidineBH3-THF2,4-Diol-pyrrolidine\text{2,4-Dioxo-pyrrolidine} \xrightarrow{\text{BH}_3\text{-THF}} \text{2,4-Diol-pyrrolidine}
This is consistent with reductions described for lactams in (e.g., 10 → 11a ).

Photoredox Radical Annulation

The maleimide-like 2,4-dioxo-pyrrolidine core may undergo radical-mediated annulation under photoredox conditions. A representative pathway involves N-(acyloxy)phthalimides as radical precursors ( , ):

Reaction :
This compound+Radical SourcePhotocatalyst, Blue LEDAnnulated Product\text{this compound} + \text{Radical Source} \xrightarrow{\text{Photocatalyst, Blue LED}} \text{Annulated Product}
Key conditions include 440 nm LED irradiation and organic bases (e.g., DIPEA) as described in .

Oxidation and Epimerization

The α-proton adjacent to the carboxamide is susceptible to epimerization under basic conditions (e.g., NaOH/EtOH), altering stereochemistry:
Example :
(2R,3S)-IsomerNaOH/EtOH(2S,3R)-Isomer\text{(2R,3S)-Isomer} \xleftrightarrow{\text{NaOH/EtOH}} \text{(2S,3R)-Isomer}
Epimerization studies in (e.g., cis-25 → trans-25 ) confirm this behavior.

Metabolic Stability

While not a synthetic reaction, oxidative metabolism in liver microsomes is critical for pharmacological applications. Analogous compounds (e.g., PF74 derivatives in ) show improved stability when electron-rich groups like indole are replaced with benzamide or pyrimidine-dione moieties.

Table 2: Metabolic Stability in Liver Microsomes

CompoundHalf-life (HLM, min)Half-life (MLM, min)Source
PF74 (Control)<1<1
Benzamide Analogs45–6030–50

Functionalization via C–H Activation

The phenyl group at position 1 can undergo directed C–H activation for arylation or carboxylation, as demonstrated in and :

Reaction :
1-Phenyl GroupPd(OAc)2,Oxidant1-(Substituted Aryl) Group\text{1-Phenyl Group} \xrightarrow{\text{Pd(OAc)}_2, \text{Oxidant}} \text{1-(Substituted Aryl) Group}
This strategy was used to install carboxylic acid groups in analogs like 4i ( ).

Halogen Exchange

The bromine atom on the 4-bromophenyl group can be replaced via nucleophilic substitution (e.g., with amines or thiols under Ullmann conditions):

Reaction :
N-(4-Bromophenyl)-...+AmineCuI, LigandN-(4-Aminophenyl)-...\text{N-(4-Bromophenyl)-...} + \text{Amine} \xrightarrow{\text{CuI, Ligand}} \text{N-(4-Aminophenyl)-...}
This aligns with methods in and for synthesizing aniline derivatives.

Key Research Findings

  • Suzuki Coupling Efficiency : Yields exceed 65% when using Pd(PPh₃)₄ and Cs₂CO₃ ( , ).

  • Metabolic Stability : Benzamide modifications enhance stability 50-fold compared to indole-based scaffolds ( ).

  • Epimerization : Basic conditions (pH >10) favor racemization at the α-carbon ( ).

Scientific Research Applications

Research indicates that N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide exhibits several mechanisms of action that make it a candidate for anticancer therapy:

1. Inhibition of Tumor Growth: The compound has shown the ability to inhibit cell proliferation in various cancer cell lines.

2. Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in malignant cells, which is crucial for cancer treatment.

3. Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest at different phases, particularly G1 and G2/M phases, preventing further proliferation of cancer cells.

The following table summarizes key findings from studies on the biological activity of this compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

A549 Cell Line Study: In this study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

MCF7 Cell Line Study: Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

HeLa Cell Line Study: In studies conducted on HeLa cells, an IC50 value of 10 µM was observed, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and pyrrolidine-based molecules, such as:

Uniqueness

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, including structure-activity relationships (SAR), anticancer effects, and antimicrobial properties.

Chemical Structure and Properties

The compound this compound features a pyrrolidine core with a 4-bromophenyl substituent. The presence of the dioxo and carboxamide functional groups is significant for its biological activity. The molecular formula can be represented as C15_{15}H12_{12}BrN2_{2}O3_{3}.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives, suggesting that this compound may exhibit significant cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

  • Substituent Effects : The introduction of halogen substituents (e.g., bromine) on the phenyl ring has been shown to enhance cytotoxicity. For instance, compounds with 4-bromophenyl groups demonstrated improved activity against A549 lung adenocarcinoma cells, reducing cell viability significantly compared to non-substituted analogs .
  • Cytotoxicity Studies : In vitro assays indicated that compounds similar to this compound exhibit EC50_{50} values ranging from 30 to 700 nM against various cancer cell lines, indicating potent anticancer properties .
CompoundEC50_{50} (nM)Target Cell Line
Compound A400A549 (Lung Cancer)
Compound B30Various Solid Tumors
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. Compounds structurally related to this compound have demonstrated activity against multidrug-resistant strains of bacteria.

Efficacy Against Resistant Strains

  • Activity Against Staphylococcus aureus : Studies have shown that derivatives with similar structures exhibit notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific functional groups can enhance this activity .
  • Screening Against Pathogens : In vitro screening against various pathogens revealed that certain derivatives can inhibit the growth of resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential for development as novel antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:

  • In Vitro Studies : Research demonstrated that treatment with these compounds resulted in significant reductions in cell viability in cancer models, with some derivatives exhibiting selectivity for cancer cells over normal cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through caspase activation pathways, which is critical for their anticancer efficacy .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be verified?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions, including condensation of bromophenylamine with diketone intermediates under acidic or basic conditions. A common approach involves cyclization of substituted pyrrolidine precursors, followed by carboxamide formation using coupling reagents like EDCI/HOBt. Purity verification requires HPLC (≥98% purity, as in and ) with a C18 column and UV detection at 254 nm. Confirm structural integrity via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: Which crystallographic techniques are suitable for determining its molecular structure?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond parameters (e.g., C–Br bond length ~1.89–1.91 Å) and torsional angles (e.g., pyrrolidine ring puckering). Data collection at 100–298 K with Mo/Kα radiation (λ = 0.71073 Å) ensures accuracy. For example, and report mean C–C bond lengths of 1.504 Å and R-factors < 0.05 for related bromophenyl derivatives .

Advanced: How can conflicting crystallographic data from different refinement methods be resolved?

Methodological Answer:
Discrepancies in bond angles or torsional strains (e.g., S1–C7–N1 angles varying by ±2°) may arise from thermal motion or data resolution. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., Br⋯H contacts at 3.00–3.19 Å in ). Cross-validate with DFT-optimized geometries (B3LYP/6-31G* basis set). If SHELXL refinement diverges, use twin refinement or higher-resolution data (e.g., synchrotron sources) .

Advanced: What strategies optimize reaction yields with electron-withdrawing bromine substituents?

Methodological Answer:
Bromine’s electron-withdrawing effect slows nucleophilic attacks. Mitigate this by:

  • Using Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) with Buchwald-Hartwig conditions.
  • Increasing reaction temperature (80–120°C) and employing polar aprotic solvents (DMF, DMSO).
  • Adding catalytic Cu(I) to stabilize intermediates (yield improvement from 45% to 72% reported in for analogous vanadium-initiated systems) .

Basic: What in vitro assays assess its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assays (IC50_{50} determination) against Met kinase (see for IC50_{50} < 10 nM in related carboxamides).
  • Aggregation inhibition : Thioflavin T fluorescence assays ( and ) monitor polyQ aggregation at λex_{ex}em_{em} = 440/480 nm.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma, ) .

Advanced: How to design experiments to elucidate its kinase inhibition mechanism?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-fluoro vs. 4-methoxy) to map kinase binding pockets.
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3F82) to predict binding poses.
  • In vivo efficacy : Employ xenograft models (e.g., ’s GTL-16 model) with oral dosing (10–50 mg/kg) and monitor tumor volume via caliper measurements .

Advanced: How to address solubility issues in pharmacological studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility.
  • Co-solvent systems : Use 10% DMSO/PEG-400 in saline ( achieved >90% solubility).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve bioavailability (’s trifluoromethyl analogs) .

Basic: What spectroscopic methods confirm functional groups?

Methodological Answer:

  • IR spectroscopy : Detect carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and N–H bending (amide I/II bands at 1540–1650 cm1^{-1}).
  • 1^1H NMR : Identify pyrrolidine protons (δ 3.2–3.5 ppm) and aromatic bromine-coupled protons (δ 7.4–7.6 ppm, J = 2 Hz).
  • LC-MS : Monitor [M+H]+^+ peaks (e.g., m/z 413.2 for C17_{17}H14_{14}BrN2_2O3_3) .

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